molecular formula C12H14BrFO2 B13983847 Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate

Katalognummer: B13983847
Molekulargewicht: 289.14 g/mol
InChI-Schlüssel: BDEMNTIGTXKJOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C12H14BrFO2. It is a derivative of benzoic acid, featuring tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-fluoro-6-methylbenzoate typically involves the esterification of 4-bromo-2-fluoro-6-methylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluoro and methyl groups can direct electrophiles to specific positions on the benzene ring.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl 4-amino-2-fluoro-6-methylbenzoate or tert-butyl 4-thio-2-fluoro-6-methylbenzoate.

    Electrophilic Aromatic Substitution: Products include tert-butyl 4-bromo-2-fluoro-6-methyl-3-nitrobenzoate.

    Reduction: The major product is tert-butyl 4-bromo-2-fluoro-6-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 4-bromo-2-fluoro-6-methylbenzoate involves its interaction with various molecular targets, depending on the specific application. In nucleophilic substitution reactions, the bromo substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom. In electrophilic aromatic substitution, the fluoro and methyl groups influence the reactivity of the benzene ring by directing electrophiles to specific positions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 4-bromo-2-fluoro-6-methylbenzoate: Similar compounds include tert-butyl 2-bromo-6-fluoro-4-methylbenzoate and tert-butyl 4-bromo-2-fluoro-6-methylbenzyl alcohol.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both bromo and fluoro groups on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C12H14BrFO2

Molekulargewicht

289.14 g/mol

IUPAC-Name

tert-butyl 4-bromo-2-fluoro-6-methylbenzoate

InChI

InChI=1S/C12H14BrFO2/c1-7-5-8(13)6-9(14)10(7)11(15)16-12(2,3)4/h5-6H,1-4H3

InChI-Schlüssel

BDEMNTIGTXKJOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.